1H-Imidazole-1-carbonitrile

Beschreibung

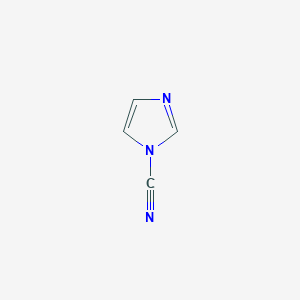

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

imidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWXZZHNSOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189828 | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36289-36-8 | |

| Record name | N-Cyanoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S26K6QWG5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Imidazole 1 Carbonitrile and Its Derivatives

Classical and Contemporary Synthesis Routes to the 1H-Imidazole-1-carbonitrile Scaffold

The construction of the imidazole (B134444) core bearing a carbonitrile group can be achieved through several established and innovative pathways. These methods focus on either building the heterocyclic ring with the nitrile moiety pre-installed on a precursor or adding the cyano group to a pre-formed imidazole ring.

Cyclization reactions represent a fundamental approach to constructing the imidazole ring system. These methods involve the condensation of smaller, acyclic precursors to form the five-membered heterocycle.

One classical method involves the reaction of α-dicarbonyl compounds (like benzil), an aldehyde, and an ammonia (B1221849) source (such as ammonium (B1175870) acetate) in a condensation reaction to form polysubstituted imidazoles. researchgate.net Modifications of this approach allow for the incorporation of a carbonitrile group. For instance, the synthesis of 5-amino-1H-imidazole-4-carbonitriles can be achieved through a sequence starting with diaminomaleonitrile (B72808). conicet.gov.ar This precursor reacts with triethyl orthoformate to yield an imidate, which is then converted to a formamidine (B1211174) with anilines. conicet.gov.ar The final cyclization to the desired imidazole-4-carbonitrile is accomplished by treatment with aqueous potassium hydroxide (B78521). conicet.gov.ar

Another strategy involves the cyclization of amido-nitriles, which can form disubstituted imidazoles under mild conditions. rsc.org Alternatively, a cyano group can be introduced directly onto a pre-existing imidazole ring. A common method is the treatment of an imidazole, such as 1-benzylimidazole, with a cyanating agent like cyanogen (B1215507) chloride to yield the corresponding this compound. smolecule.comprepchem.com

| Method | Precursors | Key Reagents/Conditions | Product Type |

| Formamidine Cyclization | Diaminomaleonitrile, Triethyl orthoformate, Anilines | Aqueous KOH | 5-Amino-1H-imidazole-4-carbonitriles conicet.gov.ar |

| Amido-nitrile Cyclization | Amido-nitriles | Mild reaction conditions | Disubstituted imidazoles rsc.org |

| Direct Cyanation | 1-Benzylimidazole | Cyanogen chloride, Acetonitrile | 1-Benzyl-1H-imidazole-2-carbonitrile prepchem.com |

Nitrenes, the nitrogen analogues of carbenes, are highly reactive intermediates that can be harnessed for the synthesis of nitrogen-containing heterocycles. slideshare.net These species are typically generated in situ from stable precursors such as organic azides or dioxazolones. acs.orgnih.gov The subsequent reactions are often mediated by transition metal catalysts.

In the context of imidazole synthesis, metal-catalyzed nitrene transfer reactions are particularly useful. For example, a gold-catalyzed process using N-iminylsulphilimines as nitrene transfer reagents has been reported to afford 4-amino substituted imidazoles. rsc.org The reaction mechanism is proposed to involve a [3+2] cycloaddition. Similarly, rhodium(II) catalysts can react with 1-sulfonyl triazoles and nitriles to produce imidazoles through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org These catalytic systems, which can involve metals like cobalt, iron, and rhodium, facilitate the formation of the imidazole ring via processes such as C-H amination or cycloaddition, where the nitrene radical acts as a key reactive species. acs.orgnih.gov The choice of catalyst and nitrene precursor allows for control over the reaction's efficiency and selectivity. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have emerged as powerful tools for rapidly generating molecular complexity. ua.es These reactions are highly atom-economical and offer an efficient route to libraries of structurally diverse compounds, including imidazole-carbonitrile derivatives. ua.es

A widely used MCR for imidazole synthesis is the three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate (B1210297), which yields 2,4,5-trisubstituted imidazoles. researchgate.netscispace.com This method can be adapted to produce a wide array of derivatives. For example, a metal-free, acid-promoted MCR has been developed using an internal alkyne, an aldehyde, and an aniline (B41778) in one pot to construct substituted imidazole derivatives in excellent yields. acs.org

Microwave assistance can further enhance the efficiency of MCRs. A notable example is the synthesis of amino imidazole carbonitrile derivatives through a microwave-assisted condensation of aminomalononitrile (B1212270) (AMN), trimethylorthoacetate, and various protected α-amino acids. researchgate.net This approach highlights the synergy between MCRs and green chemistry principles for the effective synthesis of complex heterocyclic systems. researchgate.net

| Reaction Name | Components | Catalyst/Conditions | Product |

| Radziszewski Reaction Variant | Benzil, Aromatic Aldehydes, Ammonium Acetate | Lemon Juice / Ethanol (B145695) scispace.comresearchgate.net | 2,4,5-Triaryl-1H-imidazoles |

| Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Pivalic Acid / DMSO:H₂O acs.org | Tri- and Tetrasubstituted Imidazoles |

| Microwave-Assisted MCR | Aminomalononitrile (AMN), Trimethylorthoacetate, α-Amino Acids | Microwave Irradiation researchgate.net | Amino Imidazole Carbonitrile Derivatives |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat organic-chemistry.org | 1,2,4-Trisubstituted 1H-imidazoles |

Regioselectivity, the control of the position at which a functional group is introduced, is a critical aspect of organic synthesis. In the synthesis of imidazole-carbonitriles, controlling the placement of the cyano group on the imidazole ring is essential for accessing specific isomers.

The synthesis of 5-amino-1H-imidazole-4-carbonitriles from diaminomaleonitrile is an example of a regioselective process where the positions of the amino and cyano groups are specifically determined by the structure of the starting material and the reaction pathway. conicet.gov.ar The cyclization of the formamidine intermediate occurs in a way that places the cyano group at the 4-position of the resulting imidazole ring. conicet.gov.ar

In other cases, substituents on the starting materials can direct the regiochemical outcome. A method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported where the presence of a 2-hydroxyaryl moiety on a starting imine controls the reaction mechanism. acs.org Computational studies have revealed that this group facilitates a self-catalyzed hydrogen atom shift, guiding the reaction to form the desired imidazole derivative with high regioselectivity. acs.org Such studies are invaluable for understanding and predicting the outcomes of complex reactions. acs.orgderpharmachemica.com

Imidazole N-oxides are versatile intermediates that can be used to prepare various imidazole derivatives, including those functionalized at the C2 position. uzh.ch A smooth and efficient synthesis of 1H-imidazole-2-carbonitriles has been achieved by treating 2-unsubstituted 1H-imidazole 3-oxides with trimethylsilanecarbonitrile (Me3SiCN). uzh.chuzh.ch This reaction provides a direct route to C2-cyanated imidazoles.

Another approach involves the conversion of a 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime into the corresponding 2-carbonitrile derivative. google.com This transformation can be accomplished by heating the N-oxide precursor with a dehydrating agent like sodium metabisulfite (B1197395) in a solvent such as N,N-dimethylacetamide. google.com This patented method is an important step in the preparation of intermediates for agrochemicals. google.com These reactions demonstrate the utility of imidazole N-oxides as precursors for accessing the C2-carbonitrile scaffold, which can be challenging to synthesize through other methods.

Regioselective Synthesis of Imidazole-4-carbonitriles

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. royalsocietypublishing.orgrasayanjournal.co.in These approaches focus on the use of environmentally benign solvents, renewable catalysts, and energy-efficient reaction conditions. royalsocietypublishing.org

For the synthesis of imidazole derivatives, several green methodologies have been successfully implemented. One-pot multicomponent reactions are inherently green due to their high atom economy. ua.es The efficiency of these reactions can be further improved by using biocatalysts. For example, the three-component synthesis of 2,4,5-triaryl-1H-imidazoles has been achieved using lemon juice, an inexpensive and biodegradable natural catalyst, in ethanol. scispace.comresearchgate.net

The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of imidazole derivatives, often under solvent-free conditions. organic-chemistry.orgresearchgate.netrasayanjournal.co.in Similarly, ultrasound has been used to promote the synthesis of 2,4,5-triaryl-1H-imidazoles using boric acid as a mild catalyst in aqueous media. researchgate.net The development of protocols that utilize non-toxic solvents like water and ethanol, or eliminate the need for a solvent altogether, represents a significant step towards more sustainable chemical manufacturing. researchgate.netscispace.comresearchgate.net

| Green Approach | Example Reaction | Advantages |

| Biocatalysis | Synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice. scispace.comresearchgate.net | Inexpensive, biodegradable, non-toxic catalyst, short reaction time. |

| Microwave-Assisted Synthesis | MCR of aminomalononitrile and other components. researchgate.net | Rapid heating, reduced reaction times, often solvent-free. |

| Ultrasound Promotion | Synthesis of 2,4,5-triaryl-1H-imidazoles with a boric acid catalyst. researchgate.net | Mild conditions, faster reactions, use of aqueous media. |

| Green Solvents / Catalysts | Synthesis using ionic liquids or water. ua.esresearchgate.net | Reduced use of hazardous organic solvents, catalyst reusability. |

Microwave-Assisted Synthesis of Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave heating to accelerate reactions. scispace.com This technique leads to a rapid rise in temperature within the reaction mixture, often resulting in dramatically reduced reaction times, higher yields, and cleaner chemical processes compared to conventional heating methods. scispace.comclockss.org

The application of microwave irradiation has been particularly effective in multicomponent reactions (MCRs) for generating chemical diversity in imidazole derivatives. researchgate.net For instance, amino imidazole carbonitrile derivatives have been successfully synthesized through a microwave-assisted MCR involving the condensation of aminomalononitrile (AMN), trimethylorthoacetate (TOA), and various protected α-amino acids. researchgate.net This approach is noted for its efficiency and alignment with the principles of sustainable chemistry. researchgate.net

In another example, a one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate was achieved in excellent yields using a Schiff's base complex nickel catalyst under microwave irradiation. organic-chemistry.org Similarly, 4,5-disubstituted imidazoles were synthesized from 1,2-diketones and urotropine with ammonium acetate under solventless microwave conditions. organic-chemistry.org Researchers have also developed efficient microwave-assisted, three-component, one-pot syntheses for N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, highlighting the versatility of this technique. rsc.org

A highly efficient, multicomponent one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives was developed using controlled microwave heating. researchgate.net This catalyst-free process, involving aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine (B92270), is noted for being environmentally friendly, operationally simple, and providing high yields in short reaction times. researchgate.netresearchgate.net

| Reactants | Product Type | Conditions | Yield | Reference |

| Aminomalononitrile, Trimethylortoacetate, α-Amino Acids | Amino imidazole carbonitrile derivatives | Microwave-assisted | Good | researchgate.net |

| Aldehydes, Benzil, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | Microwave, Ni-C catalyst | Excellent | organic-chemistry.org |

| 1,2-Diketones, Urotropine, Ammonium Acetate | 4,5-Disubstituted imidazoles | Microwave, Solvent-free | Not specified | organic-chemistry.org |

| Aromatic Aldehydes, Benzoyl Cyanide, 2-Aminoimidazole-4,5-dicarbonitrile | 1H-imidazo[1,2-a]imidazole-3-amine derivatives | Microwave, Pyridine | High | researchgate.net |

| o-Phenylenediamine, Benzonitrile | 2-Phenyl-1H-benzo[d]imidazole | Microwave (275 W), PPA/H3PO4, 15 min | 92% | clockss.org |

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, offering benefits such as high efficiency, enhanced selectivity, and straightforward separation and purification. asianpubs.org By eliminating volatile organic solvents, these methods reduce waste and environmental impact. asianpubs.org

Several solvent-free protocols for the synthesis of imidazole derivatives have been reported. One such method involves a one-pot, four-component reaction heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate to produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Another approach describes the synthesis of benzyl-substituted imidazole derivatives by heating benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at approximately 70 °C, achieving high yields within an hour. asianpubs.org

The combination of solvent-free conditions with microwave irradiation has proven particularly effective. researchgate.net For instance, the synthesis of purine (B94841) derivatives from amino-imidazole carbonitrile intermediates has been achieved under solvent-free microwave conditions, satisfying the requirements of atom economy and sustainable chemistry. researchgate.net Similarly, the synthesis of 4,5-disubstituted imidazoles has been accomplished through a solventless microwave-assisted reaction of 1,2-diketones and urotropine. organic-chemistry.org High temperatures under solvent-free conditions can also afford desired imidazoles in good to excellent yields, though the high temperatures (e.g., 160 °C) may limit the compatibility of certain functional groups. rsc.org

| Reactants | Product Type | Conditions | Yield | Reference |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4-Trisubstituted 1H-imidazoles | Heating, Solvent-free | Very Good | organic-chemistry.org |

| Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Benzyl-substituted imidazole derivatives | ~70 °C, Solvent-free, 1 hr | High | asianpubs.org |

| Amino imidazole carbonitrile intermediates, Annulation agents | Purine derivatives | Microwave, Solvent-free | Acceptable to Good | researchgate.net |

| Aromatic Aldehyde, 2-Aminobenzimidazole, Malononitrile | 4-Amino-1,2-dihydrobenzo asianpubs.orgclockss.orgimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives | 50 °C, Catalyst, Solvent-free | up to 94% | ua.es |

Catalytic Green Synthesis Protocols

The use of catalysts is pivotal in developing green synthetic routes for imidazole derivatives, often enabling reactions under milder conditions and with greater efficiency. researchgate.netmdpi.com A range of catalysts, including Lewis acids, reusable heterogeneous catalysts, and nanostructured materials, have been employed to promote environmentally benign syntheses.

Lewis acids such as ZrOCl₂, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for synthesizing benzimidazole (B57391) derivatives from o-phenylenediamines and orthoesters at room temperature. mdpi.com Erbium triflate (Er(OTf)₃) has been used as a recyclable catalyst for the selective synthesis of 2-substituted benzimidazoles in high yields and short reaction times in water. mdpi.com Another green protocol utilizes a low-melting mixture of urea (B33335) and zinc(II) dichloride as a deep eutectic solvent to catalyze the reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate, yielding triaryl-1H-imidazoles. organic-chemistry.orgrsc.org

Nanostructured catalysts also offer promising green alternatives. A nanostructured ionic liquid, 1H-imidazol-3-ium trinitromethanide {[HIMI]C(NO2)3}, has been successfully used as a recyclable catalyst for the one-pot, three-component synthesis of 4-amino-1,2-dihydrobenzo asianpubs.orgclockss.orgimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives under solvent-free conditions at 50°C. ua.es This catalyst can be recovered and reused multiple times without significant loss of activity. ua.es Similarly, novel heterogeneous layered double hydroxide catalysts have been developed for the synthesis of imidazole derivatives, achieving yields up to 90% in ethanol and demonstrating good recyclability. dntb.gov.ua

Metal-free catalytic systems are also gaining traction. Benzoic acid has been shown to catalyze an efficient multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to provide 1,2,5-trisubstituted imidazoles without generating toxic waste. organic-chemistry.org

| Catalyst | Reactants | Product Type | Conditions | Yield | Reference |

| 1H-imidazol-3-ium trinitromethanide | Aromatic aldehyde, 2-aminobenzimidazole, malononitrile | 50°C, Solvent-free | High (up to 94%) | ua.es | |

| Er(OTf)₃ | o-phenylenediamine, Aromatic aldehydes | 2-substituted benzimidazoles | Water, 80°C | High | mdpi.com |

| Urea/Zinc(II) dichloride (DES) | Aldehydes, Benzil, Ammonium acetate | Not specified | Not specified | rsc.org | |

| Layered double hydroxide | Not specified | Imidazole derivatives | Ethanol | up to 90% | dntb.gov.ua |

| Benzoic acid | Vinyl azides, Aromatic aldehydes, Aromatic amines | 1,2,5-trisubstituted imidazoles | Metal-free | Not specified | organic-chemistry.org |

Synthetic Challenges and Future Directions in this compound Synthesis

Despite significant progress, the synthesis of imidazoles, including specifically functionalized structures like this compound, faces ongoing challenges. A primary hurdle is achieving regiocontrolled synthesis, especially for polysubstituted imidazoles. rsc.orgrsc.org The development of methodologies that allow for precise placement of substituents on the imidazole ring is of strategic importance for creating functional molecules with desired properties. rsc.org

Many existing protocols for imidazole synthesis suffer from drawbacks such as harsh reaction conditions (e.g., high temperatures), long reaction times, and the use of toxic or excessive amounts of organic solvents, which lead to lower yields and complicated purification procedures. asianpubs.orgclockss.org While microwave-assisted and solvent-free methods address some of these issues, the high temperatures sometimes required can limit the scope of compatible functional groups. rsc.org

Future research will likely focus on overcoming these limitations. There is a continuous need for the development of novel, mild, and efficient synthetic methods. rsc.org Key areas for advancement include:

Discovery of Novel Catalysts: The design of new, highly efficient, and recyclable catalysts, including heterogeneous and nanostructured catalysts, will be crucial for promoting green and sustainable synthetic routes. researchgate.netua.esdntb.gov.ua

Expanding Functional Group Tolerance: Methodologies need to be developed that are compatible with a wider array of sensitive functional groups, allowing for the synthesis of more complex and diverse imidazole derivatives. rsc.org

Improving Regioselectivity: A major focus will remain on developing protocols that offer high regiocontrol, enabling the precise synthesis of specific imidazole isomers, which is critical for applications in medicinal chemistry and materials science. rsc.orgrsc.org

Metal- and Acid-Free Conditions: The development of syntheses that avoid the use of metals and strong acids is a growing trend, as these conditions are often more environmentally benign and reduce toxic waste. organic-chemistry.orgrsc.org

For a specific target like this compound, future synthetic strategies would ideally involve a direct and efficient cyanation of the N1 position of the imidazole ring under mild, green conditions, a process that remains a specialized challenge within the broader field of imidazole synthesis.

Advanced Spectroscopic and Computational Characterization of 1h Imidazole 1 Carbonitrile and Analogues

Spectroscopic Analysis Techniques in Structural Elucidation

Spectroscopic methods are fundamental to the characterization of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1H-Imidazole-1-carbonitrile and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the imidazole (B134444) ring system and the presence of the carbonitrile group.

In ¹H NMR, the protons on the imidazole ring of such compounds typically appear in the chemical shift range of δ 6.5–7.5 ppm. For more complex substituted imidazole analogues, such as 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, detailed 1D (¹H, ¹³C, DEPT) and 2D (HMQC, HMBC) NMR experiments are employed to unambiguously assign all signals and confirm the final structure. acs.org In some cases, the presence of tautomeric forms in imidazole derivatives can lead to complexity in the NMR spectra, requiring careful analysis. turkjps.org

¹³C NMR is equally crucial, providing information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift. For instance, in studies of benzimidazole (B57391) derivatives, the carbon signals are fully assigned to confirm the molecular framework. turkjps.org A ¹³C NMR spectrum for this compound is available, confirming its carbon framework. nih.gov

Table 1: Typical NMR Data for Imidazole-based Compounds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Imidazole Ring Protons | 6.5 - 7.5 | |

| ¹³C | Imidazole Ring Carbons | 115 - 140 | turkjps.org |

| ¹³C | Nitrile Carbon (C≡N) | ~115 - 120 | turkjps.org |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogues, the most characteristic absorption is that of the nitrile (C≡N) group. This bond typically exhibits a sharp, medium-intensity peak in the range of 2200-2300 cm⁻¹.

Other key absorptions for imidazole-containing structures include C-N stretching vibrations, which are often observed between 1029-1200 cm⁻¹, and C=N stretching within the heterocyclic ring. researchgate.netspecac.com The C-H stretching and bending vibrations of the imidazole ring also provide confirmatory evidence of the structure. researchgate.net The structures of novel imidazole-dicarbonitriles have been confirmed using IR spectroscopy in conjunction with other methods. journalskuwait.org

Table 2: Key FT-IR Absorption Bands for Imidazole Carbonitriles

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

|---|---|---|---|

| ~2200 - 2300 | C≡N Stretch (Nitrile) | Medium, Sharp | |

| ~1550 - 1700 | C=C / C=N Stretch (Aromatic Ring) | Variable | specac.com |

| ~1020 - 1200 | C-N Stretch | Medium to Strong | researchgate.netspecac.com |

| ~660 - 900 | C-H Bend (Out-of-plane) | Medium | researchgate.net |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. journalskuwait.org For many imidazole derivatives, liquid chromatography-mass spectrometry (LC-MS) with a soft ionization technique like electrospray ionization (ESI) is commonly used. turkjps.orgresearchgate.net

For this compound (C₄H₃N₃), the calculated monoisotopic mass is 93.0327 Da. nih.govuni.lu In positive-ion ESI-MS, this compound would be expected to show a prominent [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 94.040. uni.lu Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation. For example, related imidazole nitrile compounds show characteristic losses, such as the loss of a hydrogen cyanide (HCN) molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (C₄H₃N₃)

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS, Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 94.039976 | 112.4 | uni.lu |

| [M+Na]⁺ | 116.021920 | 123.1 | uni.lu |

| [M-H]⁻ | 92.025424 | 112.8 | uni.lu |

Single-crystal X-ray diffraction (XRD) provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the reviewed literature, the structures of several closely related analogues have been determined, offering insight into the expected solid-state behavior.

For example, the crystal structure of (Z)-1-(2-cyano-2-phenylvinyl)-1H-imidazole-4,5-dicarbonitrile has been fully characterized. journalskuwait.org Similarly, the structure of 2-(2,2-dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile was determined to be monoclinic, belonging to the P21/c space group. researchgate.net The analysis of another analogue, 1H-imidazole-1-methanol, revealed a monoclinic (P21/n) crystal system where three unique molecules are linked by O—H···N hydrogen bonds, forming macrocyclic structures that dictate the crystal packing. nsf.gov These studies highlight the importance of intermolecular forces, such as hydrogen bonds and π–π stacking, in the crystal lattices of imidazole derivatives. researchgate.netnsf.gov

Table 4: Crystallographic Data for Selected Imidazole Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-(2,2-dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile | Monoclinic | P21/c | researchgate.net |

| 1H-imidazole-1-methanol | Monoclinic | P21/n | nsf.gov |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P21/n | mdpi.com |

Mass Spectrometry (MS), including LC-MS(ESI)

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data. They provide insights into molecular properties, electronic structure, and reaction energetics that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. rsc.org DFT calculations allow for the prediction of molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and NMR chemical shifts. Furthermore, DFT is instrumental in studying reaction mechanisms and rationalizing chemical reactivity and selectivity. cup.edu.in

In the context of imidazole carbonitriles, DFT has been applied to understand reaction pathways. For instance, calculations on 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile were used to rationalize the selective formation of either a six-membered or a seven-membered ring system during cyclization reactions. cup.edu.in Another study on the synthesis of imidazole carboxamides used DFT to investigate the reaction mechanism, finding that the process was energetically favorable and calculating the activation energy barriers for key steps. acs.org DFT is also used to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. mdpi.com

Table 5: Applications of DFT in the Study of Imidazole Analogues

| Application | Finding / Parameter Calculated | Compound Class Studied | Reference |

|---|---|---|---|

| Mechanistic Analysis | Rationalization of 6- vs. 7-membered ring formation | Amino-imidazole-carbonitriles | cup.edu.in |

| Reaction Energetics | Calculation of Gibbs free energy of activation (ΔG‡) | Imine precursors to imidazole carboxamides | acs.org |

| Electronic Structure | Analysis of HOMO-LUMO energy gaps | Heteronuclear metal-imidazole complexes | mdpi.com |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving imidazole derivatives. riken.jp By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the energetic favorability of different reaction pathways.

For instance, computational studies have been instrumental in understanding the regioselective synthesis of imidazole derivatives. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, DFT calculations revealed that the regioselectivity is governed by a 2-hydroxyaryl group. acs.org This group facilitates an intramolecular hydrogen atom shift, which is the most energetically favorable pathway, thus directing the reaction towards the formation of the imidazole product over other potential isomers like 1,2-dihydropyrazines. acs.org The calculations demonstrated that this phenol-assisted mechanism is not geometrically feasible for meta and para-hydroxyaryl analogues, which consequently lead to different products. acs.org

Similarly, DFT studies have been used to rationalize the formation of different heterocyclic systems from a common precursor. In the reactions of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile with various electrophiles, DFT calculations explained the selective formation of either a six-membered imidazo[1,2-a]quinoxaline (B3349733) or a seven-membered benzo[f]imidazo[1,5-a] mdpi.combohrium.compensoft.nettriazepine ring system. cup.edu.in These studies highlighted the subtle electronic and steric factors that dictate the cyclization pathway. cup.edu.in

Furthermore, computational methods have been employed to investigate the electronic structure and reactivity of imidazole-containing compounds. mdpi.com Frontier molecular orbital theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies calculated by DFT, provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack, a key aspect of its reaction mechanism. mdpi.com

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition for imidazole derivatives.

In the context of anticancer drug discovery, molecular docking has been employed to study the interaction of halogenated imidazole chalcones with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. pensoft.net These studies have shown that the enone skeleton of the chalcone (B49325) and the nitrogen atom of the imidazole ring can form crucial hydrogen bonds within the active site of the EGFR protein. pensoft.net

Similarly, molecular docking has been instrumental in identifying potential inhibitors for enzymes from various pathogens. For example, docking studies of imidazole derivatives against the FabH–CoA complex in E. coli have helped to confirm their antimicrobial activity by elucidating their binding modes within the enzyme's active site. acs.org

In the search for antiviral agents, particularly against SARS-CoV-2, molecular docking has been used to evaluate the binding of imidazole derivatives to the main protease (Mpro), a crucial enzyme for viral replication. mdpi.comnih.govnih.gov These studies have identified several imidazole analogues with high binding affinities, suggesting their potential as COVID-19 therapeutics. mdpi.comnih.govnih.gov The interactions often involve hydrogen bonds, pi-stacking, and hydrophobic interactions with key amino acid residues in the active site. mdpi.com

The following table summarizes the results of selected molecular docking studies of imidazole analogues against various protein targets.

| Compound Class | Target Protein | Key Findings |

| Imidazolyl–methanone | SARS-CoV-2 Mpro | Strong binding affinity, interacting with HIS A:41—CYS A:145 residues. mdpi.com |

| Thiophenyl–imidazole | SARS-CoV-2 Mpro | High binding affinity, surpassing standard inhibitors. mdpi.com |

| Pyridyl–imidazole | SARS-CoV-2 Mpro | Significant binding affinity, interacting with the active site. mdpi.com |

| Quinoline–imidazole | SARS-CoV-2 Mpro | Favorable binding energy, suggesting potential inhibitory activity. mdpi.com |

| Halogenated imidazole chalcones | EGFR | Interaction with the active site through hydrogen bonds. pensoft.net |

| Imidazole-4-one derivatives | Bacterial FabH–CoA | Confirmation of antimicrobial activity through binding analysis. acs.org |

This table is generated based on available research data and is for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing the static picture offered by molecular docking. scielo.br By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex and reveal conformational changes that occur upon binding. pensoft.netfrontiersin.org

MD simulations have been used to validate the findings of molecular docking studies. For instance, after identifying promising imidazole-based inhibitors of the SARS-CoV-2 main protease through docking, MD simulations were performed to assess the stability of the ligand-protein complexes. mdpi.com The simulations, often run for nanoseconds, confirmed that the top-scoring ligands remained stably bound within the active site over the simulation period. mdpi.comfrontiersin.org The root mean square deviation (RMSD) of the protein-ligand complex is a key metric used to evaluate this stability. mdpi.com

In the study of anticancer agents, MD simulations of halogenated imidazole chalcones bound to EGFR have provided insights into the stability of the complex in a solvated environment, mimicking physiological conditions. pensoft.net These simulations can also reveal the importance of specific interactions, such as hydrogen bonds, in maintaining the stability of the bound complex. pensoft.net

Furthermore, MD simulations have been employed to understand the mechanism of action of imidazole derivatives against other targets, such as the Aurora Kinase enzyme in melanoma. scielo.br By comparing the dynamics of different ligands bound to the enzyme, researchers can gain insights into the molecular basis of their activity. scielo.br

In Silico Prediction of Biological Activity

In silico methods are increasingly used to predict the biological activity of compounds before their synthesis, saving time and resources in the drug discovery process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are employed to correlate the chemical structure of compounds with their biological activities. researchgate.netnih.gov

QSAR studies have been successfully applied to various classes of imidazole derivatives. For example, 2D-QSAR models have been developed for imidazole-containing farnesyltransferase inhibitors, revealing that the volume, shape, and polarity of the molecules are important for their anticancer activity. nih.gov These models, validated through internal and external methods, have shown predictive capabilities comparable to or even better than more complex 3D-QSAR models. nih.gov

For antidiabetic agents, QSAR models for imidazoles have highlighted the significance of properties like SlogP and the number of nitrogen and oxygen atoms in determining their activity. researchgate.net Similarly, for antibacterial N-alkyl imidazole analogues, QSAR studies have suggested that hydrophobic and less bulky substituents on the imidazole ring are favorable for activity. researchgate.net

In addition to predicting activity against specific targets, in silico tools can also predict broader biological activity spectra. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects for a given compound based on its structure, which can be particularly useful in identifying new potential applications for known compounds. way2drug.com

The following table provides an overview of QSAR studies on imidazole derivatives.

| Imidazole Derivative Class | Biological Activity | Key Descriptors/Findings |

| Farnesyltransferase inhibitors | Anticancer | Volume, shape, polarity are important for activity. nih.gov |

| Imidazoles | Antidiabetic | SlogP and T_N_O_5 (number of nitrogen and oxygen atoms) are significant. researchgate.net |

| N-Alkyl imidazoles | Antibacterial | Hydrophobic and less bulky substituents enhance activity. researchgate.net |

This table is generated based on available research data and is for illustrative purposes.

Reactivity and Mechanistic Investigations of 1h Imidazole 1 Carbonitrile

Reactivity of the Nitrile Group in 1H-Imidazole-1-carbonitrile

The nitrile group in this compound is a key functional group that dictates much of its reactivity. It can participate in a variety of chemical transformations, making the compound a versatile building block in organic synthesis.

The cyano group (-C≡N) in this compound is susceptible to nucleophilic attack. smolecule.comcymitquimica.com This reactivity is attributed to the electrophilic nature of the carbon atom in the nitrile group. evitachem.com 1-Cyanoimidazole serves as a mild and efficient electrophilic cyanating agent, capable of transferring the cyano group to a range of nucleophiles, including amines, thiols, and carbanions. enamine-genez.com

The reaction with nucleophiles can lead to the formation of various substituted imidazole (B134444) derivatives. For instance, it can react with amines or other nucleophiles in condensation reactions to form new imidazole derivatives. smolecule.com The nitrile group can also undergo nucleophilic addition reactions. lookchem.com A classic example of this type of reaction is the formation of cyanohydrins when a cyanide anion attacks the carbonyl carbon of an aldehyde or ketone. libretexts.org In the context of this compound, the cyano group can be hydrolyzed to a carboxamide group, for example, during a condensation reaction in an acidic medium. google.com

The table below summarizes some of the nucleophilic reactions involving the cyano group of this compound and related compounds.

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Amines | Condensation | Imidazole derivatives | smolecule.com |

| Thiols | Mild conditions | Thiocyanates | enamine-genez.com |

| Grignard reagents | Mild conditions, CH2Cl2 or DMA | Cyanated carbanion products | enamine-genez.com |

| Organolithium species | Mild conditions, CH2Cl2 or DMA | Cyanated carbanion products | enamine-genez.com |

| Water (acidic medium) | Acidic hydrolysis | Carboxamide | google.com |

Imidazole derivatives are recognized for their role in the synthesis of functional materials. smolecule.comrsc.org For instance, they are used in the creation of ionic liquids, which possess desirable properties like high thermal stability and conductivity. smolecule.com Imidazoles can also act as curing agents for epoxy resins, demonstrating high reactivity in chain polymerizations with epoxides. acs.org The introduction of specific substituents on the imidazole ring can alter the course of these polymerization reactions. acs.org While direct studies on the polymerization of this compound are not extensively detailed, its derivatives may be explored for use in polymers. evitachem.com

Nucleophilic Reactions Involving the Cyano Group

Electrophilic and Nucleophilic Attack on the Imidazole Ring

The imidazole ring itself is subject to both electrophilic and nucleophilic attack, a characteristic that contributes to its chemical versatility. thieme-connect.de The amphoteric nature of the imidazole molecule makes it susceptible to electrophilic attack at the N3, C4, C5, and C2 positions. thieme-connect.de Conversely, nucleophilic attack is possible at the C2 position, although this often requires significant activation. thieme-connect.de

N-alkylation of imidazoles is a common reaction. thieme-connect.de For instance, a method for the N1-alkylation of imidazole compounds involves reacting them with carbonic esters in the presence of a solvent and a catalyst at elevated temperatures. google.com The reaction of 4-amino-1H-imidazole-5-carbonitrile with isopropyl halides in the presence of a base is a known method for synthesizing 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile.

N-acylation is another important transformation. N-acylimidazoles are effective acylating reagents. umich.edu For example, Allyl 1H-imidazole-1-carboxylate is used to introduce carboxyallyl groups to nucleophilic centers and in the acylation of enolates and alcohols. sigmaaldrich.com

The table below provides examples of N-alkylation and N-acylation reactions of imidazole derivatives.

| Reaction Type | Reagents | Product | Ref. |

| N-Alkylation | Imidazole compound, Carbonic ester, Catalyst | N1-alkylated imidazole | google.com |

| N-Alkylation | 4-amino-1H-imidazole-5-carbonitrile, Isopropyl halide, Base | 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile | |

| N-Acylation | Carboxylic acids, 1,1'-carbonylbis(1H-imidazole) (CDI) | N-acylimidazole | umich.edu |

| N-Acylation | Ketone enolates, Allyl 1H-imidazole-1-carboxylate | Allyl enol carbonate | sigmaaldrich.com |

Quaternization involves the alkylation of the nitrogen atom of the imidazole ring, leading to the formation of imidazolium (B1220033) salts. This is a fundamental reaction of imidazoles. The process of N-alkylation, when applied to an already N-substituted imidazole, would result in a quaternized product. The formation of these salts is significant in the synthesis of ionic liquids and N-heterocyclic carbene (NHC) precursors. smolecule.com

N-Alkylation and N-Acylation Reactions

Coordination Chemistry: this compound as a Ligand

This compound and its derivatives can act as ligands in coordination chemistry. smolecule.comcymitquimica.com Ligands are molecules or ions that donate electrons to a central metal atom to form a coordination complex. smolecule.com The nitrogen atoms within the imidazole ring are capable of forming stable bonds with a variety of metals. smolecule.com This makes imidazole-containing compounds valuable for studying metal-ligand interactions and for applications in areas such as catalysis and materials science. smolecule.comrsc.org

Imidazole itself is a versatile ligand, possessing two nitrogen donor sites. rsc.org It can act as a monodentate ligand, coordinating to a metal ion through one of its nitrogen atoms. researchgate.netazjournalbar.com The specific nitrogen atom involved in coordination can influence the properties of the resulting metal complex. The study of transition metal complexes with imidazole-based ligands is an active area of research. researchgate.netazjournalbar.com

Metal-Ligand Interactions and Complex Formation

This compound, also known as 1-cyanoimidazole, serves as a versatile ligand in coordination chemistry. cymitquimica.com The nitrogen atoms of the imidazole ring are capable of donating electrons to a central metal atom, leading to the formation of stable coordination complexes. smolecule.com This interaction is fundamental to understanding its potential applications in various scientific fields. cymitquimica.comsmolecule.com

Research into the coordination properties of cyanoimidazoles has demonstrated their ability to form complexes with various metal ions. For instance, studies have been conducted on complexes of Copper(I) with dicyanoimidazole (HDicy). umich.edu In one synthesis, a reaction involving Cu(PPh₃)₂NO₃ and HDicy in THF yielded a precipitate of Cu(Dicy)PPh₃. umich.edu Another preparation involved reacting a methanolic solution of NaDicy with [Cu(CO)(PPh₃)₂]NO₃, which, after several steps, produced white needles of a crystalline product identified as CuC₂₉H₂₅N₄P₂. umich.edu The coordination chemistry of this compound and its derivatives is driven by the electron-donating nature of the imidazole ring's nitrogen atoms, which form stable bonds with metals. smolecule.com

The structure of the resulting complexes can be intricate. For example, a complex formed from a copper(I) carbonyl and dicyanoimidazole resulted in a four-coordinate copper center where the bidentate imino-ester imidazole ligand was found to be nearly planar. umich.edu The imidazole ring itself, being a five-membered aromatic heterocycle, provides a stable scaffold for these interactions. smolecule.com This coordination ability is not limited to simple imidazoles; imidazole derivatives are widely used in bioinorganic chemistry to study interactions with metalloenzymes and in the purification of proteins via immobilized metal affinity chromatography. wikipedia.org

Table 1: Examples of Metal Complex Formation with Imidazole-Based Ligands

| Metal Ion | Imidazole-Based Ligand | Resulting Complex/Product | Key Findings | Reference |

|---|---|---|---|---|

| Copper(I) | Dicyanoimidazole (HDicy) | Cu(Dicy)PPh₃ | The complex precipitates readily from the reaction mixture. | umich.edu |

| Copper(I) | Dicyanoimidazole (HDicy) | CuC₂₉H₂₅N₄P₂ | The copper center is four-coordinate with a nearly planar ligand. | umich.edu |

| Technetium(V) | Imidazole (Im) | [TcO₂(Im)₄]⁺ | Cationic complex where imidazole molecules coordinate to Tc via nitrogen. | mdpi.com |

| Technetium(V) | Methylimidazole (MeIm) | [TcO₂(MeIm)₄]⁺ | Oxygen atoms are in a trans-position. | mdpi.com |

Application in Catalysis via Coordination Complexes

The coordination complexes formed by this compound and its derivatives are valuable in the field of catalysis. smolecule.com The unique electronic and structural properties of these complexes can be harnessed to facilitate a variety of organic transformations. ekb.eg Transition metal complexes, in general, are widely used as catalysts due to their ability to coordinate with multiple ligands and exist in various oxidation states. ekb.eg

For example, copper(II) complexes with Schiff base salen-type ligands containing an imidazole bridge have been studied for their catalytic potential in oxidation reactions. uminho.pt Specifically, a complex involving 1,5-bis{[(1E)-(2-hydroxyphenyl)methylene]amino}-1H-imidazole-4-carbonitrile was encapsulated in NaY zeolite and used to catalyze the oxidation of phenol (B47542) and cyclohexanol. uminho.pt The imidazole bridge is believed to enhance the stability and catalytic activity of the complex due to its electron-donating properties. uminho.pt The heterogeneous catalyst showed comparable or higher substrate conversion than its homogeneous counterpart and could be reused without significant loss of activity. uminho.pt

Iron(III) complexes incorporating imidazole ligands have also been synthesized and investigated for their catalytic prowess. ekb.eg A study reported the synthesis of a (benzothiazol-imidazol-Fe) complex and demonstrated its excellent catalytic activity in the green synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. ekb.eg The reaction, which involves multiple components, benefited from the stability and efficiency of the iron complex, leading to high yields of the desired products under environmentally friendly conditions. ekb.eg These examples underscore the potential of designing specific imidazole-containing coordination compounds to act as powerful and selective catalysts. smolecule.comekb.eg

Table 2: Catalytic Applications of Imidazole-Based Coordination Complexes

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Copper(II)-imida-salen complex in NaY zeolite | Oxidation | Phenol, Cyclohexanol | Reusable catalyst with high substrate conversion. | uminho.pt |

| (Benzothiazol-imidazol-Fe) complex | Multicomponent reaction | Aromatic aldehyde, malononitrile, 5-aminotetrazole | Excellent catalytic activity and high yields in a green solvent. | ekb.eg |

| Nickel-catalyzed reactions | Cyclization | Various organic precursors | Imidazole nitrogen atoms act as ligands, facilitating catalysis. |

Tautomerism and Isomerism Studies of Imidazole Carbonitriles

The study of tautomerism and isomerism is crucial for understanding the properties and reactivity of imidazole carbonitriles. Un symmetrically substituted imidazoles that possess a hydrogen atom on a ring nitrogen can exist as a mixture of tautomers that are often inseparable. mdpi.comthieme-connect.de This phenomenon, known as prototropic tautomerization, involves the migration of a proton between the two ring nitrogen atoms (N1 and N3). scribd.com

For imidazole carbonitriles, several positional isomers exist depending on the location of the cyano group on the ring (e.g., 2-cyano, 4-cyano, or 5-cyano). The 4- and 5-substituted isomers are often considered a tautomeric pair, designated as 4(5)-cyanoimidazole. thieme-connect.deresearchgate.net Theoretical studies have been conducted to determine the relative stabilities of these isomers. researchgate.net Computational studies on imidazole and its derivatives have shown that the imidazole ring is generally more stable than the isomeric pyrazole (B372694) ring, a difference attributed to the more favorable arrangement of charged atoms in the imidazole structure.

The synthesis of specific isomers can be challenging but is achievable by carefully controlling reaction conditions. For instance, the reaction of 3-substituted imidazole 1-oxides with trimethylsilyl (B98337) cyanide can produce a mixture of 1-substituted 2-, 4-, and 5-cyanoimidazoles. acs.orgacs.org The distribution of these isomeric products was found to be dependent on the reaction temperature and the polarity of the solvent, allowing for the selective synthesis of each isomer in reasonable yields. acs.orgacs.org

Detailed spectroscopic studies, such as 13C CP-MAS NMR, combined with quantum chemical calculations, have been employed to investigate the tautomerism of substituted imidazoles. For a series of 2-phenylimidazolecarbaldehydes, it was found that fast tautomerization in solution complicates conventional NMR analysis. mdpi.com However, solid-state NMR suggested the coexistence of both tautomers in different crystalline domains. mdpi.com DFT calculations indicated that the energy difference between tautomeric forms is often small, suggesting both can be present at room temperature. mdpi.com For 1H-imidazole-4-carbonitrile, the crystal structure confirms the protonated ligand form, which is dominated by N-H···N hydrogen-bonded chains and π–π stacking. researchgate.net

Table 3: Studies on Isomerism and Tautomerism of Imidazole Derivatives

| Compound/System | Focus of Study | Method | Key Findings | Reference |

|---|---|---|---|---|

| 1-Substituted Cyanoimidazoles | Selective synthesis of isomers | Chemical Synthesis | Product distribution (2-, 4-, 5-cyano isomers) depends on temperature and solvent polarity. | acs.orgacs.org |

| 2-Phenylimidazolecarbaldehydes | Tautomerism | NMR, DFT Calculations | Both tautomers coexist in solution and solid state; energy differences are small. | mdpi.com |

| Imidazole vs. Pyrazole | Relative stability of isomers | Computational Chemistry (DFT, MP2) | Imidazole ring structures are generally more stable than pyrazole isomers due to charge distribution. | |

| 1H-Imidazole-4-carbonitrile | Isomerism and Tautomerism | Theoretical Studies, X-ray Crystallography | The crystalline form is 1H-imidazole-4-carbonitrile, stabilized by hydrogen bonding and π-stacking. | researchgate.net |

Advanced Applications of 1h Imidazole 1 Carbonitrile in Chemical Research

1H-Imidazole-1-carbonitrile as a Versatile Building Block in Organic Synthesis

The imidazole (B134444) ring is a prevalent structural motif in numerous functional molecules, and developing methods for its synthesis and modification is of strategic importance. rsc.org this compound serves as a valuable precursor in organic synthesis due to the reactivity conferred by both the imidazole core and the cyano group. smolecule.comcymitquimica.com This allows for its use in constructing a wide array of more complex molecules. cymitquimica.com

This compound and its derivatives are fundamental building blocks for creating a diverse range of heterocyclic compounds. smolecule.commsesupplies.com The reactivity of the imidazole ring, combined with the ability of the nitrile group to participate in or be transformed through various reactions, makes it a key intermediate. smolecule.comlookchem.com Researchers utilize these compounds in multicomponent reactions and cyclization processes to assemble larger, more intricate molecular architectures. For instance, diaminomaleonitrile (B72808) (DAMN), a key precursor to imidazole carbonitriles, is extensively used in the synthesis of heterocycles like pyrimidines, pyrazines, and purines. acs.org The synthesis often involves modifying one of DAMN's amino groups, followed by an intramolecular condensation. acs.org Similarly, derivatives of this compound can be employed as starting materials for novel heterocyclic systems, such as the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives which have shown potential anticonvulsant activity. smolecule.com

Table 1: Examples of Heterocyclic Systems Synthesized from Imidazole Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy |

|---|---|---|

| Diaminomaleonitrile (DAMN) | Pyrimidines, Pyrazines, Purines | Modification of amino group followed by intramolecular condensation. acs.org |

| This compound | Imidazo[1,2-a]pyridines | Used as a starting material for building the fused ring system. smolecule.com |

| α,β-Unsaturated ketones and amidines | Substituted Imidazoles | Iron-catalyzed cyclization to construct C-N bonds. mdpi.com |

The study of prebiotic chemistry seeks to understand the origins of life's essential building blocks. uni-muenchen.de In this context, imidazole derivatives are of paramount importance. Research has shown that 4-amino-1H-imidazole-5-carbonitrile (AICN), a structural isomer of this compound, is a key intermediate in the prebiotic synthesis of purines. researchgate.netacs.org The formation of AICN is believed to have occurred on early Earth through the photochemical rearrangement of diaminomaleonitrile (DAMN), which itself is a tetramer of hydrogen cyanide (HCN), a molecule presumed to be present in the primitive atmosphere. researchgate.netacs.org

This photochemical conversion is a critical step in the pathway to purine (B94841) nucleobases. researchgate.net Furthermore, multicomponent reactions inspired by prebiotic chemistry have been developed to synthesize amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains. rsc.org These reactions, often utilizing aminomalononitrile (B1212270) (AMN), can be directed by the energy source (thermal vs. photochemical) to selectively produce imidazole, pyrimidine, or purine derivatives that resemble peptide nucleic acid (PNA) building blocks. unitus.it These synthesized imidazole and purine derivatives have shown potential as alternative RNA analogues and have been investigated for biological activity. rsc.orgresearchgate.net

Synthesis of Complex Heterocyclic Molecules

Functional Materials Development

The distinct electronic and structural properties of the imidazole ring make it a valuable component in the design of advanced functional materials. smolecule.com Derivatives of this compound are explored for applications ranging from ionic liquids to materials with specialized optical properties. smolecule.comevitachem.com

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure and high thermal stability. mst.eduorientjchem.org Imidazolium-based ionic liquids are one of the most extensively studied classes. researchgate.net The synthesis of these ILs often begins with an imidazole core, such as 1-methylimidazole, which is alkylated in a quaternization reaction to form the imidazolium (B1220033) cation. mst.edursc.org

This compound can serve as a precursor in the development of functionalized ionic liquids. smolecule.com The general synthetic route involves the reaction of an N-substituted imidazole with an alkyl halide to form an imidazolium salt. ichem.md Different anions like borates and phosphates can be introduced through exchange reactions. ichem.md The properties of the resulting ionic liquid, such as lipophilicity, can be tuned by altering the length of the alkyl substituents on the cation. orientjchem.org These materials have potential applications as solvents in organic synthesis, electrolytes in batteries, and as catalysts. mst.eduichem.md

Table 2: Synthetic Approaches to Imidazolium-Based Ionic Liquids

| Starting Material | Reaction Type | Product Type |

|---|---|---|

| 1-methylimidazole | Quaternization with alkyl halides (e.g., iodoethane). mst.edudlsu.edu.ph | 1-Alkyl-3-methylimidazolium halide. |

| Imidazole | Reaction with alkyl halides under microwave irradiation. orientjchem.org | N-alkyl imidazole, which can be further functionalized. |

| 1-methylimidazole | Acid-base reaction with acids (e.g., lactic acid, succinic acid). dlsu.edu.ph | Imidazolium salts with organic anions. |

Non-linear optical (NLO) materials, which exhibit changes in their optical properties under high-intensity light, are crucial for technologies like lasers and optical data storage. uou.ac.in Imidazole derivatives have emerged as promising candidates for NLO applications. nih.gov The imidazole ring acts as an excellent electron-withdrawing building block with good coplanarity, which are necessary conditions for desirable NLO properties. nih.gov

Research into various imidazole derivatives has demonstrated their potential. For example, the NLO properties of imidazole-2-carboxaldehyde have been explored computationally, with calculations showing a high dipole moment and hyperpolarizability, validating its NLO behavior. uou.ac.initic-sci.com Similarly, studies on pyrimidine-based imidazole derivatives with donor-π-acceptor structures have shown that their two-photon absorption (TPA) cross-sections increase with structural complexity, making them suitable for applications like bioimaging. nih.govrsc.org The Z-scan technique has been used to measure the optically induced index change in derivatives of imidazole-2-thione. optica.org The electron-rich nature of the imidazole ring allows it to readily interact with biological systems and provides a basis for creating materials with significant NLO responses. researchgate.net

Synthesis of Ionic Liquids Derived from Imidazole

Medicinal Chemistry and Pharmaceutical Research Applications

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is present in numerous biologically active molecules and clinically approved drugs. ajrconline.orgmdpi.com The unique electronic characteristics of the imidazole ring, including its ability to participate in hydrogen bonding and other interactions, allow its derivatives to bind with high affinity to biological targets like enzymes and receptors. ajrconline.orgresearchgate.net this compound and related compounds serve as versatile starting materials for the development of new therapeutic agents. smolecule.comcymitquimica.com

Derivatives of imidazole have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. ajrconline.orgresearchgate.net For example, this compound can be a starting point for synthesizing novel compounds with potential anticonvulsant activity. smolecule.com Furthermore, inspired by prebiotic chemistry, novel amino imidazole carbonitrile and purine derivatives have been synthesized and found to exhibit significant activity against the influenza A virus. rsc.orgacs.org The imidazole core is a key building block in drug design, and its derivatives are explored for treating a broad range of diseases, from cancer to parasitic infections. researchgate.netmdpi.com The versatility of imidazole chemistry provides extensive opportunities for creating diverse molecular libraries for drug discovery. researchgate.net

Table 3: Investigated Pharmacological Activities of Imidazole Carbonitrile Derivatives and Related Compounds

| Compound Class | Pharmacological Activity | Research Finding |

|---|---|---|

| Novel imidazo[1,2-a]pyridine derivatives | Anticonvulsant | Synthesized from this compound as a potential drug candidate. smolecule.com |

| Amino imidazole carbonitrile derivatives | Antiviral (Influenza A) | Showed significant activity against influenza A virus. rsc.org |

| 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Antiviral (Influenza A) | Synthesized from amino imidazole carbonitrile precursors, showed high inhibitory activity. rsc.orgacs.org |

| General Imidazole Derivatives | Anticancer | The imidazole scaffold is a privileged structure for developing kinase inhibitors and other anticancer agents. mdpi.com |

Derivatization for Pharmacological Activity Exploration

The chemical scaffold of this compound serves as a valuable and versatile building block in the field of medicinal chemistry for the synthesis of novel therapeutic agents. smolecule.comcymitquimica.com The imidazole ring is a key structural motif present in numerous endogenous biological molecules, including the amino acid histidine and purines, which allows derivatives to interact effectively with biological systems. researchgate.netuib.no The presence of the cyano group (-C≡N) and the reactive nitrogen atoms within the imidazole ring provides multiple sites for chemical modification, enabling the creation of diverse libraries of compounds for pharmacological screening. cymitquimica.comthieme-connect.de

Researchers have extensively modified the this compound core to explore a wide spectrum of pharmacological activities. The derivatization strategies often involve reactions at the cyano group or substitutions on the imidazole ring itself. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. The resulting imidazole derivatives have been investigated for various therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netnih.gov For instance, the imidazole nucleus is a common feature in drugs targeting infectious diseases and cancer. smolecule.com Fused imidazole derivatives, such as imidazo[2,1-a]isoindoles, have shown promising antiplasmodial activity. researchgate.net Similarly, the synthesis of novel bis-benzimidazole derivatives, which incorporate the imidazole structure, has been pursued to develop new anticancer agents that target human topoisomerase I. acs.org

The broad utility of the imidazole core in drug discovery is underscored by the diverse biological activities exhibited by its derivatives. nih.govuobasrah.edu.iq The development of new synthetic methodologies, including metal-catalyzed reactions and green chemistry approaches, has further facilitated the generation of complex imidazole-based molecules for pharmacological evaluation. researchgate.net

Table 1: Pharmacological Activities of Various Imidazole Derivatives This table presents examples of imidazole derivatives and their explored biological activities as reported in research literature.

| Derivative Class | Pharmacological Activity Explored | Research Finding |

| 2,4,5-Triaryl-1H-imidazoles | Antimicrobial, Cytotoxicity | Compounds were evaluated for in vitro activity against various bacterial strains including Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net |

| Pyridin-3-yl(2-phenyl-1H-imidazol-1-yl)methanones | Antimicrobial, Antifungal | Derivatives were tested against bacteria (S. aureus, B. subtilis, E. coli) and fungi (A. niger, C. albicans), showing varied levels of activity. nih.gov |

| Fused Imidazo[2,1-a]isoindoles | Antiplasmodial | Synthetic derivatives demonstrated strong antiplasmodial activity, highlighting their potential in malaria research. researchgate.net |

| 2-Aryl-5-cyano-1H-benzimidazoles | Anticancer | Synthesized as intermediates for bis-benzimidazole derivatives targeting human topoisomerase I, a key enzyme in DNA replication. acs.org |

| Nitroimidazole Derivatives | Antitubercular, Anti-HIV | Fused nitroimidazoles have shown potential in tuberculosis drug discovery, while other derivatives have been developed as anti-HIV agents. mdpi.com |

| Imidazo[4,5-b]pyridine carboxamides | Antiviral | Synthesized as part of a series to inhibit enterovirus replication, demonstrating the versatility of the imidazole core in creating antiviral compounds. ucla.edu |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that connects the chemical structure of a compound to its biological effect. drugdesign.org For analogues derived from this compound, SAR studies systematically investigate how modifications to the molecule's architecture influence its interaction with biological targets, thereby affecting its efficacy and selectivity. acs.org By making controlled changes to the imidazole core, the cyano group, or appended substituents, researchers can deduce which molecular features are essential for the desired pharmacological activity. drugdesign.orgnih.gov

A prominent example of SAR in this class involves analogues of NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, which were studied for activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness. acs.org In these studies, researchers modified different parts of the molecule (designated as R¹ and R³ positions) and observed the impact on anti-trypanosomal potency and toxicity to human cells. For instance, replacing a phenyl group at the R³ position with a pyridine (B92270) ring maintained good antiparasitic activity while reducing the compound's predicted lipophilicity, a property that can influence solubility and cell penetration. acs.org Further substitution of the R³ position with a methyl-imidazole resulted in a highly potent compound, though with a reduced selectivity window. acs.org

These studies reveal that even minor structural alterations can lead to significant changes in biological outcomes. For example, in a series of imidazo-pyridinium antagonists, the removal of a single methyl substituent from the imidazole core led to a 3 to 25-fold decrease in activity. nih.gov Such findings are crucial for optimizing lead compounds into viable drug candidates by fine-tuning their properties to maximize therapeutic benefit while minimizing off-target effects.

Table 2: Structure-Activity Relationship (SAR) of Imidazo[4,5-c]quinoline Analogues This table illustrates how specific structural modifications to a lead compound (Analogue 1) influence its anti-trypanosomal activity and selectivity. Data is based on studies of NVP-BEZ235 analogues. acs.org

| Analogue | R¹ Substituent | R³ Substituent | Anti-trypanosomal Potency (EC₅₀, nM) | Selectivity vs. HepG2 Cells (Fold) | Key SAR Insight |

| 1 (Lead) | -C(CH₃)₂CN | 2-methyl-5-(4-(trifluoromethyl)phenyl) | 7 | 8 | The parent compound shows high potency. |

| 4a | -C(CH₃)₂CN | 4-pyridyl | 136 | 25 | Replacing the complex R³ group with a simple 4-pyridyl ring decreases potency but significantly improves selectivity. acs.org |

| 4c | -C(CH₃)₂CN | Phenyl | >1000 | >7 | An unadorned phenyl ring at R³ results in a major loss of potency and reduced selectivity compared to pyridine. acs.org |

| 4e | -C(CH₃)₂CN | 1-methyl-1H-imidazol-5-yl | 51 | 12 | A methyl-imidazole at R³ yields a highly potent compound, more so than the pyridine analogue, but with lower selectivity. acs.org |

| 16b | Phenyl | 3-quinolinyl | 91 | >110 | When R³ is a 3-quinolinyl group, a para-nitrile on the R¹ phenyl ring provides a compound with good potency and excellent selectivity. acs.org |

| 16c | Phenyl | 3-quinolinyl | 24 | >417 | Removing the para-substituent from the R¹ phenyl ring (compared to 16b) surprisingly increases potency and dramatically boosts selectivity. acs.org |

Emerging Research Frontiers and Future Perspectives

Integration of 1H-Imidazole-1-carbonitrile in Flow Chemistry and Microreactor Technologies

Flow chemistry, or microreactor technology, represents a paradigm shift from traditional batch processing to continuous production. This approach offers significant advantages, including enhanced heat and mass transfer, improved safety, and facile scalability. mdpi.com The synthesis of imidazole (B134444) derivatives, including those related to this compound, is increasingly being adapted to continuous flow systems. mdpi.comresearchgate.net

The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in conventional batch reactors. scielo.br For instance, high-temperature and high-pressure conditions can be safely employed in microreactors to accelerate reaction rates and improve yields for the synthesis of substituted imidazoles. acs.org This has been demonstrated in the synthesis of 1H-4-substituted imidazoles, which are key building blocks for pharmaceuticals like daclatasvir, an important drug for treating Hepatitis C. researchgate.netacs.org

The integration of flow chemistry in the synthesis of imidazole derivatives offers several key benefits:

Improved Yields and Purity: Precise control over reaction conditions often leads to higher yields and purer products, minimizing the need for extensive purification steps. acs.org

Enhanced Safety: The small reaction volumes within microreactors mitigate the risks associated with highly reactive or hazardous reagents. scielo.br

Scalability: Scaling up production is achieved by "numbering-up" or running multiple microreactors in parallel, which is often more efficient than increasing the size of a batch reactor. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Imidazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | High precision over temperature, pressure, and residence time. scielo.br |

| Heat & Mass Transfer | Often limited, can lead to side reactions. | Highly efficient, leading to better selectivity and yields. mdpi.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. scielo.br |

| Scalability | Can be challenging and require process re-optimization. | More straightforward through numbering-up. mdpi.com |

| Reaction Time | Often longer, ranging from hours to days. | Significantly shorter, often in the range of minutes. acs.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully leverage the advantages of flow chemistry, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques are being developed and integrated into flow systems to provide continuous data on the formation of products and the consumption of reactants. mdpi.com These Process Analytical Technology (PAT) tools are invaluable for optimizing reaction conditions and ensuring consistent product quality. mdpi.com